molecular formula C111H211N59O26S B2460034 R8-T198wt CAS No. 2305815-72-7

R8-T198wt

Cat. No.: B2460034
CAS No.: 2305815-72-7
M. Wt: 2820.36
InChI Key: AIRNEKGCZRAELC-NBQUZRIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound R8-T198wt is a peptide composed of multiple amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes glycine, arginine, cysteine, lysine, proline, leucine, glutamine, and threonine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like R8-T198wt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cleavage: Final removal of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can efficiently produce large quantities of peptides with high purity. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism like Escherichia coli.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from reduced cysteine residues.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Peptides like R8-T198wt have numerous applications in scientific research:

    Chemistry: Used as building blocks for larger proteins and in the study of protein structure and function.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Used in drug development, as therapeutic agents, and in diagnostic assays.

    Industry: Employed in the production of biopharmaceuticals and as additives in cosmetics and food products.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors, enzymes, and other proteins to exert their effects. For example, arginine-rich peptides can bind to nucleic acids and facilitate cellular uptake. The molecular targets and pathways involved vary based on the peptide’s function and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The high arginine content in This compound makes it particularly effective in cellular uptake and interaction with negatively charged molecules like DNA and RNA. This property is leveraged in various applications, including drug delivery and gene therapy.

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C111H211N59O26S/c1-57(2)50-73(96(191)165-70(32-18-48-148-111(136)137)92(187)163-68(30-16-46-146-109(132)133)91(186)164-69(31-17-47-147-110(134)135)93(188)167-71(34-35-76(115)172)95(190)169-82(58(3)171)100(195)196)154-80(176)55-152-98(193)75-33-19-49-170(75)99(194)72(21-5-7-37-113)168-94(189)61(20-4-6-36-112)166-97(192)74(56-197)155-81(177)54-151-83(178)59(22-8-38-138-101(116)117)156-85(180)62(24-10-40-140-103(120)121)158-87(182)64(26-12-42-142-105(124)125)160-89(184)66(28-14-44-144-107(128)129)162-90(185)67(29-15-45-145-108(130)131)161-88(183)65(27-13-43-143-106(126)127)159-86(181)63(25-11-41-141-104(122)123)157-84(179)60(23-9-39-139-102(118)119)153-79(175)53-150-78(174)52-149-77(173)51-114/h57-75,82,171,197H,4-56,112-114H2,1-3H3,(H2,115,172)(H,149,173)(H,150,174)(H,151,178)(H,152,193)(H,153,175)(H,154,176)(H,155,177)(H,156,180)(H,157,179)(H,158,182)(H,159,181)(H,160,184)(H,161,183)(H,162,185)(H,163,187)(H,164,186)(H,165,191)(H,166,192)(H,167,188)(H,168,189)(H,169,190)(H,195,196)(H4,116,117,138)(H4,118,119,139)(H4,120,121,140)(H4,122,123,141)(H4,124,125,142)(H4,126,127,143)(H4,128,129,144)(H4,130,131,145)(H4,132,133,146)(H4,134,135,147)(H4,136,137,148)/t58-,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,82+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRNEKGCZRAELC-NBQUZRIMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C111H211N59O26S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2820.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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